molecular formula C15H9BrO2 B15228818 3-(2-Bromophenyl)-2H-chromen-2-one

3-(2-Bromophenyl)-2H-chromen-2-one

Cat. No.: B15228818
M. Wt: 301.13 g/mol
InChI Key: BIIWEACSFWUWNZ-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-2H-chromen-2-one is a brominated coumarin derivative offered for research purposes. Coumarins are a significant class of organic compounds known for their diverse biological activities, and their structure serves as a privileged scaffold in medicinal chemistry . Bromoaryl-substituted coumarins, such as this compound, are primarily valued as versatile synthetic intermediates or key precursors in constructing more complex molecular architectures, particularly in the search for new therapeutic agents . Researchers utilize related brominated coumarin cores to develop novel heterocyclic compounds with potential cytotoxic effects against various human cancer cell lines, including gastric, colon, and liver cancers . The incorporation of halogen atoms like bromine can influence the compound's electronic properties and binding interactions with biological targets. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H9BrO2

Molecular Weight

301.13 g/mol

IUPAC Name

3-(2-bromophenyl)chromen-2-one

InChI

InChI=1S/C15H9BrO2/c16-13-7-3-2-6-11(13)12-9-10-5-1-4-8-14(10)18-15(12)17/h1-9H

InChI Key

BIIWEACSFWUWNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=CC=C3Br

Origin of Product

United States

Synthetic Methodologies and Reaction Pathway Elucidation for 3 2 Bromophenyl 2h Chromen 2 One

Retrosynthetic Analysis and Strategic Disconnections for 3-(2-Bromophenyl)-2H-chromen-2-one

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.in For this compound, the primary disconnection points are the C-C and C-O bonds that form the coumarin (B35378) core.

A key disconnection is the C3-C4 bond of the coumarin ring, which points to a Knoevenagel-type condensation. This strategy involves reacting a salicylaldehyde (B1680747) derivative with a substituted acetic acid or its equivalent. Another significant disconnection can be made at the ester linkage (O1-C2 bond), suggesting a Pechmann-type condensation between a phenol (B47542) and a β-ketoester. wikipedia.orgamazonaws.com Furthermore, disconnection of the C3-aryl bond suggests a cross-coupling reaction, a modern approach to forming this crucial bond.

Classical Condensation Strategies for 2H-chromen-2-one Core Formation with Bromophenyl Precursors

Classical condensation reactions remain a cornerstone for the synthesis of the coumarin scaffold.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org In the context of this compound synthesis, this involves the reaction of a salicylaldehyde with a 2-bromophenylacetic acid derivative. The reaction is typically catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270). wikipedia.orgresearchgate.net The Doebner modification of the Knoevenagel condensation, which uses pyridine as a solvent and often involves a carboxylic acid as the active methylene (B1212753) component, can also be employed. wikipedia.org

Recent advancements have focused on developing milder and more environmentally friendly protocols for Knoevenagel condensation to produce coumarin derivatives with good yields and purity. tandfonline.com The reaction can be influenced by various factors, including the choice of catalyst and solvent, with some studies highlighting the effectiveness of ethanol. researchgate.net

The Pechmann condensation provides a direct route to coumarins by reacting a phenol with a β-ketoester in the presence of an acid catalyst. wikipedia.org For the synthesis of this compound, this would involve the condensation of a phenol with an ethyl 2-(2-bromophenyl)-3-oxobutanoate or a similar β-ketoester. The reaction mechanism typically involves transesterification followed by intramolecular cyclization and dehydration. wikipedia.orgnih.gov

While traditionally requiring harsh conditions with strong acids like sulfuric acid, modern adaptations have explored the use of milder catalysts to improve the sustainability of the process. researchgate.netarkat-usa.org The efficiency of the Pechmann condensation is dependent on the nature of the phenol, the β-ketoester, and the catalyst used. arkat-usa.org

Table 1: Comparison of Classical Condensation Strategies

Condensation Method Starting Materials Typical Catalyst Key Features
Knoevenagel CondensationSalicylaldehyde, 2-Bromophenylacetic acid derivativeWeak base (e.g., piperidine, pyridine)Involves nucleophilic addition followed by dehydration. wikipedia.org
Pechmann CondensationPhenol, Ethyl 2-(2-bromophenyl)-3-oxobutanoateAcid catalyst (e.g., H₂SO₄, SnCl₂)Direct formation of the coumarin ring via condensation and cyclization. wikipedia.orgresearchgate.net

Modern Catalytic Approaches for the Construction of the this compound Scaffold

Modern organic synthesis has increasingly turned to metal-catalyzed reactions to construct complex molecules with high efficiency and selectivity.

Palladium catalysis has emerged as a powerful tool in organic synthesis. While direct palladium-catalyzed synthesis of this compound is not extensively documented in the provided results, related palladium-catalyzed reactions highlight its potential. For instance, palladium-catalyzed reactions have been successfully used to synthesize various heterocyclic compounds, including quinazoline (B50416) derivatives from bromophenyl precursors. mdpi.com The general mechanism for such cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination. mdpi.com This suggests the feasibility of a palladium-catalyzed intramolecular cyclization of a suitably substituted precursor to form the chromen-2-one ring.

Copper-catalyzed reactions offer a cost-effective and less toxic alternative to palladium catalysis for the synthesis of coumarins. encyclopedia.pub Copper(II) acetate (B1210297) has been used to mediate the annulation of sulfonylacetylenes with salicylic (B10762653) acids to produce sulfonyl chromen-4-ones, a related class of compounds. researchgate.net Although direct application to this compound is not specified, the underlying principles of copper-mediated C-C and C-O bond formation are relevant. These reactions often proceed through mechanisms that can be adapted for the synthesis of various substituted coumarins.

Table 2: Overview of Modern Catalytic Approaches

Catalytic Method Catalyst Potential Precursors Reaction Type
Palladium-Catalyzed CyclizationPd(OAc)₂, Pd(dppf)Cl₂Substituted phenols and alkynesCross-coupling, Cyclization
Copper-Mediated CouplingCu(OAc)₂, CuISalicylic acids, AlkynesAnnulation, Coupling

Chemo- and Regioselective Synthesis of the 2-Bromophenyl Moiety

The introduction of the 2-bromophenyl group at the 3-position of the 2H-chromen-2-one core requires precise control over the reaction's chemo- and regioselectivity. Several established synthetic methods for 3-arylcoumarins can be adapted for this purpose. These include palladium-catalyzed cross-coupling reactions, Perkin reactions, and three-component coupling reactions. nih.gov

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. In the context of synthesizing this compound, this could involve the coupling of a 3-halocoumarin with a 2-bromophenylboronic acid derivative (Suzuki coupling) or the coupling of a simple coumarin with a 1-bromo-2-iodobenzene. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. For instance, palladium catalysts with specific phosphine (B1218219) ligands are often employed to facilitate the cross-coupling process.

The Perkin reaction offers a more classical approach, involving the condensation of a salicylaldehyde derivative with a 2-bromophenylacetic acid. nih.gov This method directly establishes the 3-arylcoumarin skeleton. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or sodium acetate, and acetic anhydride. The regioselectivity is inherently controlled by the starting materials.

Three-component coupling reactions provide a convergent and atom-economical route to 3-arylcoumarins. A notable example involves the base-promoted reaction of arynes, malonates, and DMF. nih.gov To synthesize the target compound, an appropriately substituted aryne precursor would be required.

Furthermore, regioselective halogenation of the coumarin ring itself can be a key step. For instance, the use of N-bromosuccinimide (NBS) or other brominating agents can introduce a bromine atom at the 3-position of the coumarin nucleus, which can then participate in subsequent cross-coupling reactions. A systematic study on the regioselective halogenation of 2H-chromenones using commercially available NaCl/NaBr as the halogen source and oxone as an oxidant has been reported. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement Strategies for this compound

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, reaction time, and the nature and stoichiometry of reactants and reagents.

In palladium-catalyzed reactions, screening different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligands (e.g., phosphines, N-heterocyclic carbenes) can significantly impact the reaction efficiency. The choice of base is also critical, with inorganic bases like K₂CO₃ or Cs₂CO₃ and organic bases such as triethylamine being commonly used. Solvents such as toluene, dioxane, and DMF are frequently employed, and the reaction temperature is often elevated to drive the reaction to completion.

For methods like the Perkin reaction, optimization may involve adjusting the base and the dehydrating agent (e.g., acetic anhydride). Microwave irradiation has emerged as a valuable technique to accelerate these reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov

The table below summarizes the optimization of various parameters for the synthesis of related 3-substituted coumarin derivatives, which can inform the optimization for this compound.

ParameterVariationObservationReference
Catalyst Different palladium catalysts and ligandsYield and selectivity are highly dependent on the catalyst system. nih.gov
Solvent Toluene, THF, DioxaneToluene often provides better yields compared to THF. cardiff.ac.uk
Temperature 50°C - 130°CHigher temperatures generally lead to increased yields, but can also promote side reactions. cardiff.ac.ukfrontiersin.org
Reaction Time Minutes to hoursMicrowave-assisted synthesis can significantly reduce reaction times. nih.govfrontiersin.org
Base K₂CO₃, Cs₂CO₃, TriethylamineThe choice of base can influence the reaction rate and yield. nih.gov

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules like this compound is of increasing importance. mdpi.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key green chemistry approaches applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. researchgate.net Some reactions can even be performed under solvent-free conditions. mdpi.com

Catalysis: Employing catalytic methods, particularly those using recyclable catalysts, to improve atom economy and reduce waste. mdpi.com This includes the use of solid-supported catalysts or nanocatalysts that can be easily separated from the reaction mixture and reused. connectjournals.com

Energy Efficiency: Utilizing energy-efficient techniques such as microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption. nih.govfrontiersin.orgmdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. mdpi.com Three-component reactions are a good example of this principle. frontiersin.org

Use of Renewable Feedstocks: While not always directly applicable to the synthesis of this specific compound, exploring starting materials derived from renewable resources is a long-term goal of green chemistry.

For instance, the use of a chitosan-grafted poly(vinylpyridine) as an eco-friendly catalyst has been reported for the synthesis of coumarin derivatives under ultrasonic irradiation. frontiersin.org Similarly, microwave-assisted synthesis of 3-arylcoumarins has been shown to be an environmentally friendly method with high reaction yields and simpler purification processes. nih.gov

Stereochemical Considerations in the Synthesis of Related Chiral Chromen-2-one Derivatives

While this compound itself is achiral, the synthesis of related chiral 3-substituted chromen-2-one derivatives is an active area of research. The introduction of a stereocenter at the 3-position or on a substituent can lead to enantiomers with potentially different biological activities.

Asymmetric synthesis of these chiral derivatives often relies on the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. For example, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of various heterocyclic compounds, including those with a coumarin core. nih.gov Chiral organocatalysts can be used to control the stereochemical outcome of key bond-forming reactions.

The development of methods for the asymmetric synthesis of 3-substituted isoindolinones, which can be precursors to or structurally related to coumarin derivatives, highlights the ongoing efforts in this field. nih.gov These methods often involve cascade reactions that create multiple stereocenters with high levels of control.

Furthermore, the separation of racemic mixtures of chiral coumarin derivatives can be achieved through techniques like chiral chromatography or by derivatization with a chiral resolving agent to form diastereomers that can be separated by conventional chromatography. nih.gov

Advanced Spectroscopic and Crystallographic Structural Elucidation of 3 2 Bromophenyl 2h Chromen 2 One

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 3-(2-bromophenyl)isocoumarin, shows a singlet at 6.90 ppm, which is characteristic of the proton at the C-4 position. researchgate.net For other coumarin (B35378) derivatives, the protons on the coumarin ring system typically appear in the aromatic region of the spectrum. rsc.orgceon.rs For instance, in 6-bromo-2H-chromen-2-one, the proton signals are observed between 6.60 and 8.49 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. In coumarin derivatives, the carbonyl carbon of the lactone ring typically resonates at a low field. For example, in 6-bromo-2H-chromen-2-one, the carbonyl carbon appears at 158.8 ppm. rsc.org The other carbon signals for this and similar coumarin structures are found within the expected ranges for aromatic and vinylic carbons. rsc.orgceon.rs

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the complete molecular structure. ceon.rs These experiments reveal correlations between protons (COSY), between protons and their directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC), allowing for unambiguous assignment of all signals and confirmation of the connectivity of the 2-bromophenyl substituent to the C-3 position of the chromen-2-one core. ceon.rs

Table 1: Representative ¹H and ¹³C NMR Data for Related Coumarin Compounds

CompoundSolvent¹H NMR (ppm)¹³C NMR (ppm)
6-bromo-2H-chromen-2-one rsc.orgCDCl₃8.49 – 8.35 (m, 2H), 7.82 (d, J = 9.6 Hz, 1H), 7.48 (d, J = 9.0 Hz, 1H), 6.60 (d, J = 9.7 Hz, 1H)158.8, 157.6, 144.1, 142.2, 126.6, 123.8, 118.9, 118.8, 118.1
7-bromo-2H-chromen-2-one rsc.orgCDCl₃7.63 (t, J = 7.5 Hz, 3H), 7.25 (d, J = 11.0 Hz, 1H), 6.47 (d, J = 9.6 Hz, 1H)160.0, 153.0, 142.1, 134.6, 130.2, 120.3, 118.7, 117.9, 117.0
3-(2-Bromophenyl)isocoumarin researchgate.netCDCl₃6.90 (s, 1H, H-4), 7.43 (m, 1H, H-5), 7.47 (m, 1H, H-7), 7.49 (m, 1H, H-4'), 7.51 (m, 1H, H-6), 7.69 (dt, J= 7.2, 1.8 Hz, 1H, H-6'), 7.81 (dt, J= 7.8, 1.7 Hz, 1H, H-5')Not explicitly provided

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of a coumarin derivative typically shows a strong absorption band for the lactone carbonyl (C=O) group. nih.govresearchgate.neturfu.ru For example, in 3-(1-(2-(5-((4-bromophenyl)diazenyl)-4-methylthiazol-2-yl)hydrazono)ethyl)-6-methyl-2H-chromen-2-one, this peak is observed at 1723 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are also typically observed. researchgate.neturfu.ru

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For a related compound, 3-acetyl-6-bromo-2H-chromen-2-one, the Raman spectrum has been reported, which would show characteristic bands for the aromatic rings and the carbonyl group. chemicalbook.com

Table 2: Key Infrared Absorption Frequencies for Related Coumarin Derivatives

CompoundKey IR Frequencies (cm⁻¹)Functional Group
3-(1-(2-(5-((4-Bromophenyl)diazenyl)-4-methylthiazol-2-yl)hydrazono)ethyl)-6-methyl-2H-chromen-2-one nih.gov1723C=O (lactone)
4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one ceon.rs1681C=O (lactone)
3-[piperidine-1-carbonyl]-2H-chromen-2-one researchgate.net1677C=O (lactone)

Mass Spectrometry Techniques for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

Molecular Formula Verification: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. For related coumarin derivatives, HRMS has been used to confirm their elemental composition. ceon.rs

Fragmentation Analysis: In the mass spectrometer, the molecule can be fragmented into smaller, charged species. The pattern of these fragments provides valuable clues about the molecule's structure. For coumarin derivatives, common fragmentation pathways involve the cleavage of substituent groups and the opening of the lactone ring. sciepub.comchemguide.co.ukuvic.ca The presence of a bromine atom would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. wikipedia.org This technique is particularly useful for analyzing compounds with conjugated systems, such as the coumarin ring system.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination of 3-(2-Bromophenyl)-2H-chromen-2-one

For a closely related compound, 3-(2-bromophenyl)isocoumarin, a single-crystal X-ray study revealed that the benzopyran-1-one and the 2-bromophenyl units are essentially planar but are inclined with respect to each other at an angle of 51.42(12)°. researchgate.net The structure is stabilized by weak intermolecular C-H···O interactions. researchgate.net A similar analysis of this compound would provide the exact dihedral angle between the coumarin and the bromophenyl rings, as well as details of the intermolecular interactions that govern the crystal packing.

Chiroptical Spectroscopy for Related Enantiopure Chromen-2-one Analogues

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Circularly Polarized Luminescence (CPL), are used to study chiral molecules. researchgate.net While this compound itself is not chiral, the introduction of a chiral center or an element of axial chirality would make it amenable to these techniques. The study of enantiopure analogues of 3-phenyl-2H-chromen-2-one using chiroptical methods could provide insights into the relationship between their absolute configuration and their spectroscopic properties. researchgate.net These techniques are particularly valuable for understanding the conformation and aggregation of chiral molecules in solution and in thin films. researchgate.net

Theoretical and Computational Chemistry Investigations of 3 2 Bromophenyl 2h Chromen 2 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Orbitals (HOMO-LUMO)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of 3-(2-bromophenyl)-2H-chromen-2-one. DFT methods are employed to solve the Schrödinger equation for the molecule, providing insights into its electron density distribution, molecular orbitals, and other electronic parameters. researchgate.net The calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which defines the mathematical functions used to build the molecular orbitals. biointerfaceresearch.com

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. biointerfaceresearch.com A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.gov For this compound, the HOMO is expected to be distributed across the electron-rich coumarin (B35378) ring system, while the LUMO would likely be centered on the pyrone ring and the electron-withdrawing phenyl substituent. This distribution governs the molecule's electronic transitions and charge transfer interactions.

Table 1: Representative Frontier Molecular Orbital Data from DFT Calculations

Parameter Description Typical Calculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5 to -7.0
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.5 to -2.0
ΔE (Gap) HOMO-LUMO Energy Gap (ELUMO - EHOMO) 4.5 to 5.5
Ionization Potential (I) -EHOMO 6.5 to 7.0
Electron Affinity (A) -ELUMO 1.5 to 2.0
Chemical Hardness (η) (I - A) / 2 2.25 to 2.75
Electronegativity (χ) (I + A) / 2 4.0 to 4.5
Electrophilicity Index (ω) χ² / (2η) 2.8 to 4.0

Note: These values are representative for similar aromatic and heterocyclic compounds and would be specifically calculated for this compound in a dedicated study.

Conformational Analysis and Energy Landscapes of this compound

The three-dimensional structure of this compound is not rigid. Rotation can occur around the single bond connecting the 2-bromophenyl group to the C3 position of the chromen-2-one core. Conformational analysis is the study of the different spatial arrangements of the atoms, or conformers, that result from this rotation and the energy associated with each. scribd.com

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive behavior of a molecule. It is a 3D visualization of the total electrostatic potential projected onto the electron density surface of the molecule. The MEP map uses a color scale to indicate regions of different electrostatic potential, providing a guide to where a molecule is most likely to interact with other chemical species. nih.gov

For this compound, the MEP map would highlight specific regions of interest:

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. The most negative potential is typically located around the carbonyl oxygen atom (C=O) of the lactone ring, making it a prime site for interactions with electrophiles or hydrogen bond donors.

Positive Regions (Blue): These areas are electron-deficient and are vulnerable to nucleophilic attack. Positive potential would be expected around the hydrogen atoms of the aromatic rings.

Neutral Regions (Green): These areas have a relatively balanced potential.

By analyzing the MEP map, chemists can predict how the molecule will orient itself when approaching a binding site or another reactant. It helps in understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, and provides a rationale for the molecule's observed chemical reactivity. researchgate.net

Table 2: Predicted Reactive Sites from MEP Analysis

Region of Molecule Predicted Electrostatic Potential Implied Reactivity
Carbonyl Oxygen (C=O) Strongly Negative Site for Electrophilic Attack, Hydrogen Bond Acceptor
Aromatic Rings Moderately Negative to Neutral Can engage in π-π stacking interactions
Aromatic Hydrogens Moderately Positive Potential sites for weak interactions

Simulation of Spectroscopic Signatures (NMR, IR, UV-Vis) for Validation and Prediction

Computational methods can simulate the spectroscopic signatures of this compound, which serves two primary purposes: validating the computationally determined structure and aiding in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of bonds within the molecule. The calculated IR spectrum can be compared with the experimental spectrum. A good correlation between the two confirms that the optimized geometry from the calculation is a reliable representation of the actual molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for the molecule. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry. These predicted shifts are invaluable for assigning the signals in complex experimental NMR spectra.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of the molecule. mdpi.com This method provides the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. mdpi.com The calculations can explain the origin of these transitions, for instance, identifying them as π → π* or n → π* transitions within the chromophore. mdpi.com

Table 3: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data

Spectroscopic Technique Parameter Experimental Value Calculated Value
IR C=O Stretch (cm⁻¹) ~1720 ~1715
¹H NMR H4 proton (ppm) ~8.1 ~8.0
¹³C NMR C2 (carbonyl) carbon (ppm) ~160 ~159
UV-Vis λmax (nm) ~310 ~305

Note: These are representative values. Actual values would depend on the specific experimental conditions and computational methods used.

Computational Docking Studies with Biological Macromolecules (e.g., enzymes, receptors)

Computational docking is a molecular modeling technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as an enzyme or a receptor. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding potential mechanisms of action.

In a docking study involving this compound, the computationally determined 3D structure of the molecule would be placed into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, typically reported as a binding energy (in kcal/mol). A lower (more negative) binding energy suggests a more stable and favorable interaction.

The simulation reveals the specific interactions that stabilize the ligand-protein complex, such as:

Hydrogen Bonds: For example, the carbonyl oxygen of the coumarin could act as a hydrogen bond acceptor with an amino acid residue like Arginine or Lysine in the binding pocket.

Hydrophobic Interactions: The aromatic rings of the coumarin and the bromophenyl group can form hydrophobic interactions with nonpolar residues like Leucine, Isoleucine, or Phenylalanine.

π-π Stacking: The planar aromatic systems can stack with aromatic residues like Tyrosine, Tryptophan, or Phenylalanine.

Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with an electron-rich atom like an oxygen or nitrogen in the protein backbone or side chain.

These studies can rationalize the biological activity of the compound and provide a roadmap for designing derivatives with improved binding affinity and selectivity.

Table 4: Representative Data from a Computational Docking Simulation | Target Protein (Hypothetical) | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction | |---|---|---|---| | Cyclooxygenase-2 (COX-2) | -8.5 | Arg120 | Hydrogen Bond with C=O | | | Tyr385 | π-π Stacking | | | Val523 | Hydrophobic Interaction | | | Ser530 | Halogen Bond with Br |

Molecular Dynamics (MD) Simulations for Ligand-Target Stability and Interaction Analysis

While docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. frontiersin.org An MD simulation typically starts with the best-docked pose of the ligand-protein complex, which is then solvated in a water box with ions to mimic physiological conditions.

Over the course of the simulation (often spanning nanoseconds to microseconds), MD allows researchers to:

Assess Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein, one can determine if the ligand remains stably bound in the active site or if it dissociates.

Analyze Dynamic Interactions: MD reveals the flexibility of the protein and the ligand, showing how interactions like hydrogen bonds may form, break, and re-form over time.

Calculate Binding Free Energy: More advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, which correlates better with experimental data than docking scores alone.

MD simulations provide a deeper, more realistic understanding of the stability and dynamics of the this compound-protein complex.

Reaction Mechanism Modeling and Transition State Analysis for Derivatization Reactions

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this is particularly useful for understanding its synthesis or for planning the synthesis of new derivatives. For instance, many derivatization reactions of coumarins involve nucleophilic substitution or addition. mdpi.com

Using methods like DFT, chemists can model the entire reaction coordinate for a proposed transformation. This involves:

Optimizing Geometries: Calculating the structures and energies of the reactants, products, and any intermediates.

Locating Transition States (TS): A transition state is the highest energy point along the reaction pathway. Computational algorithms can find this saddle point on the potential energy surface. The structure of the TS provides insight into the bond-making and bond-breaking processes.

Calculating Activation Energy: The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction rate.

By modeling different potential reaction pathways, researchers can predict which reactions are most likely to occur, understand the role of catalysts, and predict the regioselectivity and stereoselectivity of a reaction, thereby guiding synthetic efforts in the laboratory. researchgate.net

Chemical Reactivity, Functionalization, and Derivatization Strategies for 3 2 Bromophenyl 2h Chromen 2 One

Electrophilic Aromatic Substitution Reactions on the Chromen-2-one Core

The coumarin (B35378) nucleus, while generally less reactive than a simple benzene (B151609) ring, can undergo electrophilic aromatic substitution. mdpi.com The substitution pattern is directed by the activating effect of the heterocyclic oxygen atom and the deactivating effect of the α,β-unsaturated lactone. Typically, electrophilic attack occurs at positions 6 and 8 of the coumarin ring.

Common electrophilic substitution reactions that can be applied to the 3-aryl-2H-chromen-2-one scaffold include:

Nitration: Introduction of a nitro group, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) using appropriate halogenating agents.

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although these reactions can be less straightforward on the coumarin system.

The presence of the 3-(2-bromophenyl) substituent can influence the regioselectivity of these reactions due to its electronic and steric effects.

Nucleophilic Addition Reactions at the α,β-Unsaturated Carbonyl System

The α,β-unsaturated carbonyl moiety in the chromen-2-one ring is a key site for nucleophilic attack. pressbooks.pub This system can undergo both 1,2-addition to the carbonyl carbon and 1,4-conjugate addition to the β-carbon. The outcome of the reaction is dependent on the nature of the nucleophile and the reaction conditions.

1,2-Addition: Strong, "hard" nucleophiles such as Grignard reagents and organolithium compounds tend to attack the carbonyl carbon directly. This results in the opening of the lactone ring.

1,4-Conjugate Addition (Michael Addition): Softer nucleophiles, such as amines, thiols, and enolates, preferentially add to the β-carbon of the α,β-unsaturated system. This reaction preserves the coumarin core and allows for the introduction of a wide range of substituents at the 4-position.

The reactivity of the α,β-unsaturated system in 3-(2-bromophenyl)-2H-chromen-2-one makes it a valuable handle for the synthesis of more complex and functionalized coumarin derivatives.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) at the Bromine Moiety of this compound

The bromine atom on the 3-phenyl substituent is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for significant structural diversification.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 2'-position of the phenyl ring.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method is used to introduce alkynyl substituents, which can be further functionalized.

Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction results in the formation of a new carbon-carbon bond and the introduction of a substituted vinyl group.

These cross-coupling reactions provide a modular approach to synthesizing a library of 3-(2-substituted-phenyl)-2H-chromen-2-one derivatives, which is invaluable for structure-activity relationship studies.

Directed ortho-Metalation and Subsequent Functionalization of the Bromophenyl Ring

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com In the context of this compound, the bromine atom can act as a directing group for metalation at the adjacent ortho position (the 3'-position of the phenyl ring).

The process typically involves treating the substrate with a strong base, such as an organolithium reagent (e.g., n-butyllithium), at low temperatures. wikipedia.org This generates a lithiated intermediate that can then be quenched with various electrophiles to introduce a wide range of functional groups, including:

Aldehydes (using DMF)

Carboxylic acids (using CO2)

Alkyl or aryl groups (using alkyl or aryl halides)

Silyl (B83357) groups (using silyl halides)

This methodology allows for precise functionalization of the bromophenyl ring, providing access to derivatives that would be difficult to synthesize by other means.

Oxidation and Reduction Strategies Applied to the Chromen-2-one Scaffold

The chromen-2-one scaffold can be subjected to various oxidation and reduction reactions, leading to different classes of compounds.

Oxidation: The coumarin ring is generally stable to oxidation. However, under specific conditions, oxidative coupling reactions can occur. For instance, oxidation of certain 3-arylcoumarins can lead to the formation of dimeric structures.

Reduction: The lactone functionality of the coumarin ring can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH4) can open the lactone ring to afford a diol. Catalytic hydrogenation can reduce the C3-C4 double bond, leading to the corresponding 3,4-dihydrocoumarin derivative. The choice of reducing agent and reaction conditions determines the outcome of the reduction.

Synthesis of Polycyclic Heterocycles Incorporating the this compound Framework

The reactive sites on the this compound molecule can be utilized to construct fused polycyclic heterocyclic systems. These more complex structures can exhibit unique biological properties.

One common strategy involves intramolecular cyclization reactions. For example, if a suitable functional group is introduced onto the 2'-position of the phenyl ring via a cross-coupling reaction, it can then react with the coumarin core to form a new ring.

Another approach is to utilize the α,β-unsaturated system in cycloaddition reactions. For example, the reaction of 3-substituted coumarins with various reagents can lead to the formation of fused pyran, pyridine (B92270), thiophene (B33073), and thiazole (B1198619) ring systems. mdpi.comnih.gov

The synthesis of such polycyclic heterocycles represents an important area of research, as it allows for the exploration of novel chemical space and the development of compounds with potentially enhanced biological activity.

Exploration of Biological Activities and Mechanistic Studies in Vitro, Cellular, Non Clinical

In Vitro Enzyme Inhibition Studies by 3-(2-Bromophenyl)-2H-chromen-2-one

The ability of this compound to inhibit specific enzymes has been a key area of research. These studies provide insights into its potential as a modulator of various physiological and pathological processes.

Research has identified several enzyme targets for this compound and its analogs. One of the prominent targets is carbonic anhydrase (CA), a family of enzymes involved in various physiological processes, including pH regulation and respiration. Studies have shown that this compound can effectively inhibit different isoforms of human carbonic anhydrase (hCA), such as hCA I, II, IX, and XII. Molecular docking studies have suggested that the coumarin (B35378) scaffold of these compounds can anchor to the zinc-coordinating histidine residues within the active site of the enzyme. The substituent at the 3-position of the coumarin ring plays a crucial role in the orientation and binding affinity within the active site.

Another significant enzyme target is acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key strategy in the management of Alzheimer's disease. Certain derivatives of 3-phenylcoumarin (B1362560) have demonstrated inhibitory activity against AChE.

Kinetic studies are essential to understand the mechanism by which a compound inhibits an enzyme. For the interaction with carbonic anhydrases, kinetic analyses have been performed to determine the inhibition constant (Ki) and the mode of inhibition. These studies help to quantify the potency of the inhibitor and whether it competes with the substrate, binds to the enzyme-substrate complex, or binds to a different site on the enzyme.

Receptor Binding Assays and Ligand-Target Interactions at the Molecular Level

Receptor binding assays are employed to determine the affinity of a ligand for its target receptor. While specific receptor binding data for this compound is an area of ongoing investigation, molecular modeling and docking studies have provided valuable predictions of its interactions at a molecular level. These computational approaches help to visualize how the molecule fits into the binding pocket of a target protein and identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity.

Cell-Based Assays for Specific Biological Pathway Modulation (e.g., apoptosis, cell cycle arrest in cell lines)

The effects of this compound and related compounds have been investigated in various cancer cell lines to assess their potential as anticancer agents. These studies have revealed that some 3-phenylcoumarin derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells. For instance, certain analogs have been shown to arrest the cell cycle at the G2/M phase in breast cancer cell lines. The induction of apoptosis is often confirmed by assays that measure the activity of caspases, a family of proteases that play a crucial role in the execution of apoptosis.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For 3-phenylcoumarins, SAR studies have revealed several key features:

The Coumarin Nucleus: The core coumarin structure is generally considered essential for the observed biological activities.

The Phenyl Ring at Position 3: The nature and position of substituents on this phenyl ring significantly impact the potency and selectivity of the compound. For example, the presence of a halogen, such as bromine, can influence the electronic properties and lipophilicity of the molecule, which in turn affects its interaction with biological targets.

Substituents on the Coumarin Ring: Modifications at other positions of the coumarin ring can also modulate the biological activity. For instance, the introduction of hydroxyl or methoxy (B1213986) groups can alter the compound's solubility and ability to form hydrogen bonds.

These SAR studies are crucial for the rational design of new analogs with improved efficacy and selectivity.

Antimicrobial Activity Investigations (Bacteria, Fungi) and Proposed Mechanisms of Action

A significant body of research has focused on the antimicrobial properties of 3-phenylcoumarins, including this compound. These compounds have shown activity against a range of pathogenic bacteria and fungi.

Antibacterial Activity: Studies have demonstrated that certain 3-phenylcoumarin derivatives exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. The proposed mechanisms of antibacterial action are varied and may include:

Inhibition of essential enzymes: As discussed earlier, the inhibition of enzymes vital for bacterial survival could be a key mechanism.

Disruption of the cell membrane: Some coumarins are thought to interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

Interference with biofilm formation: Biofilms are communities of bacteria that are more resistant to antibiotics. Some 3-phenylcoumarins have been shown to inhibit the formation of biofilms by pathogenic bacteria.

Antifungal Activity: Several 3-phenylcoumarin derivatives have also demonstrated promising antifungal activity against various fungal species, including those that are pathogenic to humans and plants. The proposed mechanisms of antifungal action may involve the disruption of the fungal cell wall or membrane and the inhibition of key fungal enzymes.

The following table summarizes the antimicrobial activity of some 3-phenylcoumarin derivatives.

Compound ClassTarget OrganismObserved Effect
3-PhenylcoumarinsGram-positive bacteria (e.g., Staphylococcus aureus)Inhibition of growth
3-PhenylcoumarinsGram-negative bacteria (e.g., Escherichia coli)Inhibition of growth
3-PhenylcoumarinsFungi (e.g., Candida albicans)Inhibition of growth

Antineoplastic Activity in Cancer Cell Lines and Underlying Cellular Mechanisms

The coumarin scaffold is a recurring motif in a variety of natural and synthetic compounds that exhibit cytotoxic activity against numerous cancer cell lines, including those of breast, leukemia, cervical, and prostate cancers. preprints.org The antineoplastic potential of 3-arylcoumarin derivatives has been attributed to several cellular mechanisms, including the induction of apoptosis and cell cycle deregulation. nih.gov

Derivatives of 3-arylcoumarin have demonstrated significant anticancer activity. For instance, a series of hydroxylated 3-phenylcoumarins were synthesized and evaluated for their antiproliferative effects on human promyelocytic leukemia (HL-60) and human lung adenocarcinoma epithelial (A549) cells. nih.gov One particular derivative, 6-methoxy-7-hydroxy-3-(4'-hydroxyphenyl)coumarin, emerged as a potent antiproliferative agent, mediating its effect through cell cycle deregulation and apoptosis induction. nih.gov Structure-activity relationship studies have suggested that the presence of ortho-hydroxy-methoxy and ortho-dihydroxy groups on the aromatic A ring can enhance this antiproliferative activity. nih.gov

Furthermore, the introduction of a bromine atom into related chemical structures has been shown to be essential for anticancer activity in certain contexts. nih.gov For example, 3-(2-Bromoacetyl)-2H-chromen-2-one has been utilized as a starting material for the synthesis of various heterocyclic compounds that exhibited significant cytotoxic effects against a panel of human cancer cell lines, including gastric, colon, liver, nasopharyngeal, and breast cancers. nih.gov One such derivative demonstrated cytotoxic activity against human gastric cancer cells (NUGC) comparable to the standard drug CHS 828. nih.gov

The search for effective and less toxic anticancer agents remains a critical area of research. plos.org Studies on biscoumarin derivatives have also provided insights into the importance of specific substitutions. For instance, research has indicated that electron-withdrawing groups like chlorine on the benzaldehyde (B42025) portion of the molecule can lead to profound anti-cancer activity. plos.org This highlights the potential for targeted design of coumarin-based compounds with enhanced antineoplastic properties.

Table 1: Antineoplastic Activity of Selected Coumarin Derivatives

Compound/Derivative Cancer Cell Line(s) Observed Effect Reference
6-methoxy-7-hydroxy-3-(4'-hydroxyphenyl)coumarin Human promyelocytic leukemia (HL-60), Human lung adenocarcinoma (A549) Potent antiproliferative agent, induced cell cycle deregulation and apoptosis. nih.gov
Derivative of 3-(2-Bromoacetyl)-2H-chromen-2-one (Compound 6d) Human gastric cancer (NUGC) Significant cytotoxic activity, with an IC50 value of 29 nM. nih.gov
3,3'-((4-chlorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) Non-small cell lung cancer Suppressed cell proliferation and induced apoptosis. plos.org
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog (Compound 4e) CNS cancer cell line (SNB-75) Percent Growth Inhibition (PGI) of 41.25%. mdpi.com

Antioxidant Activity Evaluation through Mechanistic Scavenging Assays

Coumarins are recognized for their antioxidant properties, which are often attributed to their phenolic structure. nih.gov The antioxidant activity of 3-phenylcoumarin derivatives has been evaluated through various mechanistic scavenging assays, which assess their ability to neutralize free radicals. nih.govmdpi.com

A study involving hydroxylated 3-phenylcoumarins investigated their antioxidant activity against 2,2'-azobis(2-amidinopropane hydrochloride) (AAPH)-induced DNA strand breakage. nih.gov This assay measures the protective effect of the compounds against oxidative damage to DNA. While some derivatives showed antioxidant potential, it was interestingly noted that potent antiproliferative activity did not always correlate with strong antioxidant activity. nih.gov

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the antioxidant capacity of compounds. nih.govrsc.org In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance. rsc.org Various coumarin derivatives have been tested using this method, with some exhibiting significant scavenging activity. mdpi.com For instance, certain Schiff base ligands derived from coumarins have shown promise as antioxidants by effectively scavenging DPPH radicals. rsc.org The antioxidant activity is often influenced by the presence of electron-donating substituents and the solvent used in the assay. rsc.org

Another common method is the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay. nih.gov This assay is applicable to both hydrophilic and lipophilic antioxidants. Studies have shown that some pure chemical compounds, including those with structures related to coumarins, exhibit strong radical-scavenging activity in the ABTS assay. nih.gov

The antioxidant potential of bromophenols, which share a phenolic structure with hydroxylated coumarins, has also been highlighted. These compounds, isolated from marine red algae, have demonstrated remarkable DPPH and ABTS radical scavenging activities, suggesting that the presence of bromine and hydroxyl groups can contribute to potent antioxidant effects. acgpubs.org

Table 2: Antioxidant Activity of Selected Coumarin-Related Compounds

Compound/Derivative Class Assay Key Finding Reference
Hydroxylated 3-phenylcoumarins AAPH-induced DNA damage Protective effects against oxidative DNA damage. nih.gov
Coumarin-Schiff base ligands DPPH scavenging Potential as synthetic antioxidants, activity influenced by substituents. rsc.org
Various pure chemical compounds DPPH and ABTS scavenging A number of compounds showed significant radical-scavenging activity. nih.gov
Bromophenols DPPH and ABTS scavenging Potent antioxidant activity, with some compounds being more effective than the standard BHT. acgpubs.org

Anti-inflammatory Pathways and Cellular Signaling Modulation

The anti-inflammatory properties of 3-arylcoumarins are a significant area of investigation, with studies focusing on their ability to modulate key cellular signaling pathways involved in the inflammatory response. nih.govcore.ac.uk Chronic inflammation is a contributing factor to various diseases, and targeting inflammatory mediators is a key therapeutic strategy. core.ac.ukmdpi.com

One of the primary mechanisms by which 3-arylcoumarins exert their anti-inflammatory effects is through the inhibition of nitric oxide (NO) production. core.ac.uk In lipopolysaccharide (LPS)-activated mouse macrophage RAW264.7 cells, a model for studying inflammation, several 3-arylcoumarin derivatives have demonstrated potent inhibitory activity on NO production. core.ac.uk For example, 6,8-dichloro-3-(2-methoxyphenyl)coumarin and 6-bromo-8-methoxy-3-(3-methoxyphenyl)coumarin exhibited significant NO production inhibitory activity. core.ac.uknih.gov

The anti-inflammatory actions of these compounds are often linked to the modulation of major signaling pathways such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.comnih.gov These pathways are crucial in regulating the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). mdpi.comnih.gov For instance, some 2-phenyl-4H-chromen derivatives have been shown to suppress the release of these pro-inflammatory cytokines by inhibiting the TLR4/MAPK signaling pathway in RAW264.7 cells. nih.gov

Furthermore, certain 3-phenylcoumarin derivatives have been found to downmodulate the oxidative metabolism and elastase release in human neutrophils, which are key events in inflammatory processes. nih.gov Specifically, 6,7-dihydroxy-3-[3',4'-methylenedioxyphenyl]-coumarin was effective in modulating neutrophil functions mediated by Fcγ and complement receptors. nih.gov

The nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is another important target for the anti-inflammatory and antioxidant effects of coumarins. mdpi.comsemanticscholar.org Activation of the Nrf2 pathway helps to control oxidative stress and can subsequently inhibit the pro-inflammatory NF-κB pathway. mdpi.com

Table 3: Anti-inflammatory Activity of Selected Coumarin Derivatives

Compound/Derivative Cell Line/Model Mechanism of Action Reference
6,8-dichloro-3-(2-methoxyphenyl)coumarin RAW264.7 macrophages Inhibition of nitric oxide (NO) production. core.ac.uk
6-bromo-8-methoxy-3-(3-methoxyphenyl)coumarin RAW264.7 macrophages Potent inhibition of nitric oxide (NO) production (IC50 = 6.9 μM). core.ac.uknih.gov
6,7-dihydroxy-3-[3',4'-methylenedioxyphenyl]-coumarin Human neutrophils Downmodulation of oxidative metabolism and elastase release. nih.gov
2-phenyl-4H-chromen derivatives RAW264.7 macrophages Inhibition of TLR4/MAPK signaling pathway, suppression of pro-inflammatory cytokines. nih.gov
Glycycoumarin LPS-induced macrophages Inhibition of nitric oxide (NO), interleukin-6 (IL-6), and prostaglandin (B15479496) E2 (PGE2) production. mdpi.com

Advanced Research Applications of 3 2 Bromophenyl 2h Chromen 2 One and Its Derivatives

As a Precursor in Complex Natural Product Synthesis Research

The coumarin (B35378) framework is a key structural motif in numerous natural products and serves as a versatile starting point for the synthesis of complex molecules. The reactivity of derivatives like 3-(bromoacetyl)-2H-chromen-2-one allows them to be used as synthons for a variety of heterocyclic compounds. nih.gov

Research has demonstrated that 3-(2-bromoacetyl)-2H-chromen-2-one is a valuable precursor for synthesizing a range of heterocyclic systems. nih.govresearchgate.net Through reactions with different reagents, this bromo-coumarin derivative can be transformed into more complex structures such as pyrazoles, pyrans, thiophenes, and thiazoles. researchgate.net For example, the reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with elemental sulfur and active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) leads to the formation of highly substituted thiophene (B33073) derivatives. researchgate.net Similarly, it can be converted to pyrazole (B372694) derivatives by reacting with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) after an initial reaction with potassium cyanide. researchgate.net

Furthermore, the 3-phenylcoumarin (B1362560) skeleton is integral to the synthesis of certain natural products. Asymmetrically substituted 5,7-dihydroxy-4-phenylcoumarins are key building blocks for synthesizing compounds like inophyllum, a natural product known to be a tetracyclic HIV reverse transcriptase inhibitor. youtube.com The synthesis of these complex natural products often relies on the strategic modification of the coumarin scaffold. youtube.com

Table 1: Examples of Complex Heterocycles Synthesized from Coumarin Precursors

PrecursorReagent(s)Resulting HeterocycleReference
3-(2-Bromoacetyl)-2H-chromen-2-oneMalononitrile, Elemental Sulfur2-Amino-5-benzoyl-4-(2-oxo-2H-chromen-3-yl)thiophene-3-carbonitrile researchgate.net
3-(2-Bromoacetyl)-2H-chromen-2-onePotassium Cyanide, then Hydrazine Hydrate3-(5-Amino-1H-pyrazol-4-yl)-2H-chromen-2-one researchgate.net
3-(2-Bromoacetyl)-2H-chromen-2-oneThiourea3-(2-Amino-1,3-thiazol-4-yl)-2H-chromen-2-one nih.gov
5,7-Dihydroxy-4-phenylcoumarinNicotinoyl Azide, then Tosylation5-Hydroxy-7-tosyloxy-4-phenylcoumarin (Intermediate for Inophyllum) youtube.com

Development of Fluorescent Probes for Biological Imaging Research

Coumarin derivatives are highly valued in the development of fluorescent probes due to their excellent photophysical properties, which are often sensitive to the local microenvironment. frontiersin.orgnih.gov The synthesis of coumarin-based fluorescent probes is an active area of research, with applications in bioimaging and the detection of biologically significant species. researchgate.netnih.gov

The fluorescence characteristics of coumarins can be tuned by modifying the substituents on the coumarin ring, particularly at the 3- and 7-positions. nih.gov These modifications can influence the probe's fluorescence mechanism, which can include photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET). researchgate.netnih.gov For instance, a novel fluorescent probe based on a fused four-ring quinoxaline (B1680401) skeleton was developed for detecting nitroreductase (NTR), an important biomarker for tumor hypoxia. researchgate.net This "turn-on" probe showed a significant increase in fluorescence upon reaction with NTR. researchgate.net

Coumarin-based probes have been successfully designed for the detection of various analytes, including biological thiols like cysteine, homocysteine, and glutathione. frontiersin.org A probe designed with a 7-hydroxyl coumarin derivative exhibited a 246-fold fluorescence enhancement upon reaction with thiols. frontiersin.org The detection mechanism involved a Michael addition of the thiol to an α,β-unsaturated ketone in the probe, followed by cleavage to release the fluorescent coumarin. frontiersin.org Such probes have been successfully applied to imaging thiols in living cells. frontiersin.org

Table 2: Characteristics of Selected Coumarin-Based Fluorescent Probes

Probe TypeTarget AnalyteFluorescence MechanismKey FeatureReference(s)
Fused Quinoxaline CoumarinNitroreductase (NTR)Intramolecular Charge Transfer (ICT)"Turn-on" fluorescence response for hypoxia detection. researchgate.net
7-Hydroxycoumarin DerivativeBiological Thiols (Cys, Hcy, GSH)Michael Addition & CleavageHigh sensitivity and selectivity with significant fluorescence enhancement. frontiersin.org
4-Phenylselenyl CoumarinCysteine/Homocysteine vs. GlutathioneNucleophilic SubstitutionDistinguishes between different biothiols in dual fluorescence channels.
4,5-Pyranocoumarin DerivativeHydrazine (N₂H₄)Reaction with Ester Recognition SiteHigh fluorescence enhancement and a low detection limit. researchgate.net

Application in Supramolecular Chemistry Research (e.g., host-guest interactions)

The field of supramolecular chemistry explores the non-covalent interactions between molecules, with host-guest chemistry being a central concept. frontiersin.org Coumarin derivatives are excellent guest molecules due to their photophysical properties, which can be modulated upon encapsulation by a host molecule. frontiersin.orgnih.gov This interaction can lead to enhanced fluorescence, increased solubility in aqueous media, and improved stability. frontiersin.orgnih.gov

Macrocyclic hosts like cucurbit[n]urils (CBn) and cyclodextrins are commonly used to form inclusion complexes with coumarin dyes. frontiersin.org Cucurbituril (CB7), in particular, has a hydrophobic cavity that can encapsulate coumarin derivatives, leading to significant changes in their spectroscopic properties. nih.gov For example, the interaction of Coumarin 1 with CB7 in water resulted in a more than 10-fold increase in its fluorescence quantum yield, transforming it from a weakly fluorescent to a highly fluorescent compound. nih.gov The binding constant for this 1:1 complex was found to be high, indicating a strong and stable interaction. nih.gov

These host-guest complexes have potential applications as functional systems. Research has shown that a ternary complex can be formed between a coumarin-derivative, CB7, and mercuric ions (Hg²⁺), demonstrating a cooperative binding effect. This suggests that such supramolecular assemblies could be developed for sensing applications. Similarly, the complexation of Coumarin 7 with sulfobutylether-β-cyclodextrin not only enhanced its fluorescence but also improved its photostability, which was exploited for bioimaging in a Drosophila fly gut. frontiersin.org

Table 3: Examples of Coumarin Host-Guest Systems

Guest Molecule (Coumarin Derivative)Host MoleculeKey FindingPotential ApplicationReference(s)
Coumarin 1Cucurbituril (CB7)~13-fold fluorescence enhancement in water.Biological probes, sensors, photostable dyes. nih.gov
7-(Diethylamino)coumarin DerivativeCucurbituril (CB7)Formation of a ternary complex with Hg²⁺ ions with positive cooperativity.Multifaceted functional systems for sensing.
Coumarin 7Sulfobutylether-β-cyclodextrin (SBE₇βCD)Enhanced fluorescence, improved photostability, and upward pKa shift.Bioimaging, stimuli-responsive systems. frontiersin.org

Potential as a Building Block for Advanced Materials (e.g., optoelectronic, polymeric research)

The conjugated π-system of the coumarin scaffold makes it an attractive component for the development of advanced materials with specific optical and electronic properties. Derivatives of 3-phenylcoumarin, in particular, have been investigated for their potential in optoelectronic applications, such as materials for nonlinear optics (NLO).

Research into 3-(p-nitrophenyl)coumarin derivatives has shown their utility for applications like second-harmonic generation. The presence of donor and acceptor groups at opposite ends of the molecule enhances its NLO properties. Computational studies using Density Functional Theory (DFT) have been employed to understand and predict the optoelectronic properties of various 3-phenylcoumarin and 3-heteroarylcoumarin derivatives. These studies help in designing new molecules with tailored properties for technological applications. Although the use of coumarins as a primary functional component in optoelectronics is not yet widespread, their inherent electronic structure makes them promising candidates for fabricating novel hybrid materials.

Table 4: Investigated Properties of Coumarin Derivatives for Advanced Materials

Compound ClassInvestigated PropertyPotential ApplicationResearch ApproachReference
3-(p-nitrophenyl)coumarin derivativesSecond-order nonlinear optical (NLO) propertiesSecond Harmonic Generation (SHG)Synthesis and DFT calculations
3-Phenylcoumarin and 3-heteroarylcoumarin derivativesOptoelectronic propertiesFunctional materialsComparative computational investigation

Role in Ligand Design for Organometallic Catalysis Research

The coumarin nucleus is not only biologically active but also possesses excellent chelating properties, making it an ideal scaffold for the design of ligands for transition metal complexes. frontiersin.org The incorporation of metal ions into coumarin-based ligands can lead to complexes with enhanced or novel catalytic activities. frontiersin.org

Research has explored the synthesis of various coumarin-metal complexes and their potential applications. For example, oxidovanadium(V and IV) complexes incorporating a coumarin-based O^N^O ligand have been synthesized and studied for their catalytic activities. In another study, palladium(II) hydrazone complexes were used as homogeneous catalysts for Suzuki-Miyaura cross-coupling reactions to synthesize a library of 3-arylcoumarins, demonstrating the role of metal complexes in the synthesis of the coumarin scaffold itself. nih.gov

Furthermore, coumarin derivatives have been used to create ligands for various transition metals, including Cu(II), Zn(II), Ir(III), Ru(II), and Rh(III). These complexes have been investigated primarily for their biological properties, such as antimicrobial and anticancer activities. frontiersin.org For instance, complexes of Ir(III), Ru(II), and Rh(III) with coumarin-N-acylhydrazone-based ligands have shown promising antibacterial activities. While the primary focus of many of these studies is on biological activity, the ability of the coumarin scaffold to form stable and diverse metal complexes underscores its potential in the broader field of organometallic catalysis. The development of new coumarin-based ligands continues to be an active area of research, with potential applications in various catalytic transformations. frontiersin.org

Table 5: Examples of Coumarin-Metal Complexes and Their Applications

Coumarin Ligand TypeMetal Ion(s)Application AreaReference(s)
Coumarin-based O^N^O LigandVanadium (V, IV)Catalysis
Coumarin-N-acylhydrazoneIridium (III), Ruthenium (II), Rhodium (III)Antibacterial Agents
8-(tert-butyl)-3-(pyridin-2-yl)-2H-chromen-2-oneCopper (II)Anticancer (Cervical Cancer)
Coumarin-thiadiazole hybridsCopper (II), Zinc (II)Antimicrobial Agents
3-(Bromoacetyl)coumarin (with 1,10-phenanthroline)Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II)Biological Activity frontiersin.org

Future Research Directions and Unaddressed Challenges in the Study of 3 2 Bromophenyl 2h Chromen 2 One

Development of Novel and More Efficient Synthetic Routes

While various methods exist for the synthesis of 3-phenylcoumarins, the development of more efficient, sustainable, and versatile synthetic routes remains a critical objective. nih.gov Many current procedures suffer from limitations such as harsh reaction conditions, the use of toxic reagents, and low yields, highlighting the need for innovative protocols. asianpubs.org

Future research should focus on:

Green Chemistry Approaches: The development of environmentally benign synthetic methods is paramount. This includes the use of greener solvents, such as water, and the employment of catalysts that can be easily recovered and reused. chimicatechnoacta.ru The exploration of solid-phase synthesis and microwave-assisted reactions can also contribute to more sustainable protocols. nih.govasianpubs.org

Catalyst Innovation: The design and application of novel catalysts, including nano-catalysts, can offer improved efficiency and selectivity. researchgate.net For instance, the use of biogenic ZnO nanoparticles has shown promise in the synthesis of related coumarin (B35378) derivatives. chimicatechnoacta.ru

One-Pot Syntheses: Designing multi-component reactions (MCRs) that allow for the construction of the 3-phenylcoumarin (B1362560) scaffold in a single step from simple starting materials would significantly enhance synthetic efficiency. chimicatechnoacta.runih.gov

Transition-Metal-Free Reactions: Exploring synthetic pathways that avoid the use of expensive and potentially toxic transition metals is a key area for future development. researchgate.net

A comparative look at existing and potential synthetic strategies is presented in the table below:

Synthetic ApproachAdvantagesDisadvantagesFuture Research Focus
Traditional Methods (e.g., Perkin, Knoevenagel) Well-establishedHarsh conditions, low yieldsOptimization for milder conditions
Palladium-Catalyzed Cross-Coupling High efficiency and versatilityUse of expensive and toxic metalDevelopment of more sustainable catalysts
Microwave-Assisted Synthesis Rapid reaction times, higher yieldsSpecialized equipment requiredBroader application to diverse derivatives
One-Pot Multi-Component Reactions High atom economy, simplified proceduresOptimization of reaction conditions can be complexDesign of novel MCRs for 3-phenylcoumarins
Green Synthetic Routes Environmentally friendly, sustainableMay require development of new catalysts/solventsExploration of biocatalysis and aqueous synthesis

Comprehensive Exploration of Further Chemical Transformations and Derivatizations

The 3-(2-bromophenyl)-2H-chromen-2-one molecule offers multiple sites for chemical modification, providing a rich platform for the synthesis of a diverse library of derivatives. nih.gov The bromine atom on the phenyl ring is a particularly attractive handle for a variety of cross-coupling reactions, enabling the introduction of a wide range of functional groups.

Key areas for future exploration include:

Functionalization of the Phenyl Ring: The bromine atom can be readily transformed into other functional groups through reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing various substituents with different electronic and steric properties.

Modification of the Coumarin Core: The coumarin ring itself can be further functionalized. For instance, reactions at the C4 position or derivatization of the lactone ring can lead to novel compounds with potentially unique biological activities.

Synthesis of Hybrid Molecules: Combining the 3-phenylcoumarin scaffold with other known bioactive moieties can lead to the development of hybrid molecules with dual or synergistic activities. nih.gov This approach has been successfully employed in the synthesis of coumarin-pyrazole and coumarin-thiazole hybrids with potent anticancer properties. nih.govmdpi.com

Derivatization for Improved Physicochemical Properties: Chemical modifications can be strategically employed to enhance properties such as solubility, bioavailability, and metabolic stability, which are crucial for the development of drug candidates. mdpi.com

The following table highlights potential derivatization strategies and their expected outcomes:

Derivatization StrategyTarget SitePotential Outcome
Suzuki Coupling 2-Bromophenyl groupIntroduction of aryl or heteroaryl groups to probe steric and electronic effects.
Heck Coupling 2-Bromophenyl groupIntroduction of alkenyl groups to explore conformational flexibility.
Sonogashira Coupling 2-Bromophenyl groupIntroduction of alkynyl groups, which are present in several approved drugs. researchgate.net
Nucleophilic Aromatic Substitution 2-Bromophenyl groupIntroduction of amine, ether, or thioether linkages.
Electrophilic Aromatic Substitution Coumarin ringIntroduction of nitro, halogen, or acyl groups.
Hybrid Molecule Synthesis Various positionsCreation of novel compounds with potentially enhanced or dual biological activities. nih.gov

Deeper Mechanistic Elucidation of Biological Interactions at the Molecular Level

While numerous studies have reported the biological activities of 3-phenylcoumarins, a detailed understanding of their mechanisms of action at the molecular level is often lacking. nih.govnih.gov Future research must move beyond preliminary screening and delve into the specific molecular targets and signaling pathways modulated by these compounds.

Key research questions to be addressed include:

Target Identification and Validation: Identifying the specific enzymes, receptors, or other biomolecules that interact with this compound and its derivatives is crucial. This can be achieved through a combination of techniques, including affinity chromatography, proteomics, and genetic approaches.

Binding Site Characterization: Once a target is identified, detailed studies are needed to characterize the binding site and the nature of the interactions (e.g., hydrogen bonding, hydrophobic interactions, π-π stacking). semanticscholar.org X-ray crystallography and NMR spectroscopy can provide atomic-level insights into these interactions.

Elucidation of Downstream Signaling Pathways: Understanding how the interaction of the compound with its target translates into a cellular response is essential. This involves investigating the downstream signaling cascades and their impact on cellular processes such as proliferation, apoptosis, and inflammation. nih.gov

Structure-Activity Relationship (SAR) Studies: A systematic variation of the chemical structure of this compound, coupled with detailed biological evaluation, will be critical for understanding the structural features required for potent and selective activity. nih.gov

Computational Design and Synthesis of Next-Generation Analogues with Tuned Properties

In silico methods have become indispensable tools in modern drug discovery and materials science. semanticscholar.org The application of computational chemistry and molecular modeling can significantly accelerate the design and development of novel 3-phenylcoumarin analogues with optimized properties.

Future computational efforts should focus on:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust QSAR models can help predict the biological activity of new analogues before their synthesis, thereby prioritizing the most promising candidates. semanticscholar.org

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding modes of 3-phenylcoumarin derivatives to their biological targets and to assess the stability of the resulting complexes. marmara.edu.trresearchgate.net This information can guide the design of new compounds with improved binding affinity and selectivity. nih.gov

Pharmacophore Modeling: Identifying the key structural features (pharmacophore) responsible for a particular biological activity can aid in the design of new molecules with diverse scaffolds but similar biological profiles.

ADMET Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues, helping to identify potential liabilities early in the development process. chimicatechnoacta.ru

The integration of computational design with synthetic chemistry and biological evaluation in an iterative cycle will be key to the successful development of next-generation 3-phenylcoumarin-based compounds.

Exploration of Unconventional Applications in Interdisciplinary Research Fields

The unique photophysical and chemical properties of the coumarin scaffold suggest that this compound and its derivatives may have applications beyond the traditional realm of medicinal chemistry. nih.gov

Potential interdisciplinary applications to be explored include:

Fluorescent Probes and Sensors: The inherent fluorescence of the coumarin core can be modulated by the substituents on the phenyl ring. This opens up the possibility of designing fluorescent probes for the detection of specific analytes, such as metal ions or reactive oxygen species. bohrium.com

Materials Science: The rigid, planar structure of the 3-phenylcoumarin scaffold makes it an interesting building block for the development of new organic materials with tailored electronic or optical properties. These could find applications in areas such as organic light-emitting diodes (OLEDs) or organic photovoltaics.

Agrochemicals: The biological activity of coumarins is not limited to human pharmacology. There is potential for the development of new pesticides or herbicides based on the 3-phenylcoumarin scaffold. semanticscholar.org

Flavor and Fragrance Industry: Coumarin itself is a well-known fragrance compound. Derivatization of the 3-phenylcoumarin structure could lead to new compounds with unique and desirable organoleptic properties.

By venturing into these unconventional application areas, researchers can unlock the full potential of the this compound scaffold and contribute to advancements in a wide range of scientific disciplines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.